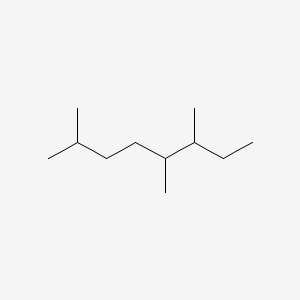
cis-1-(Trimethylsilyl)-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(Trimethylsilyl)-1-hexene: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexene backbone. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Trimethylsilyl)-1-hexene typically involves the hydrosilylation of 1-hexene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the cis isomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-(Trimethylsilyl)-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted hexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-1-(Trimethylsilyl)-1-hexene finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules to enhance their stability and functionality.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of silicone-based materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-1-(Trimethylsilyl)-1-hexene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and enhance the overall reactivity of the compound. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangements leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
- trans-1-(Trimethylsilyl)-1-hexene
- 1-(Trimethylsilyl)-1-pentene
- 1-(Trimethylsilyl)-1-octene
Comparison: cis-1-(Trimethylsilyl)-1-hexene is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other similar compounds. This configuration can influence the compound’s reactivity, selectivity in reactions, and its overall stability.
Eigenschaften
Molekularformel |
C9H20Si |
|---|---|
Molekulargewicht |
156.34 g/mol |
IUPAC-Name |
[(Z)-hex-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3/b9-8- |
InChI-Schlüssel |
XBCBHWAPJGSPNX-HJWRWDBZSA-N |
Isomerische SMILES |
CCCC/C=C\[Si](C)(C)C |
Kanonische SMILES |
CCCCC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
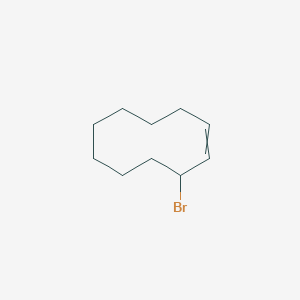

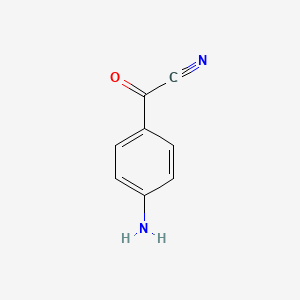
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
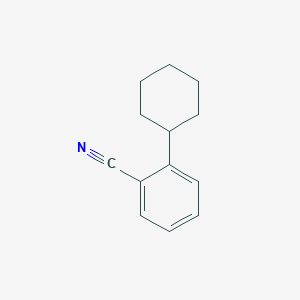


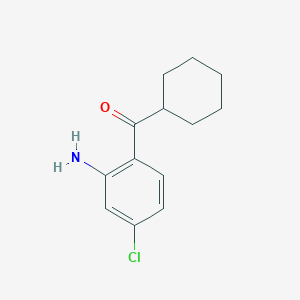
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
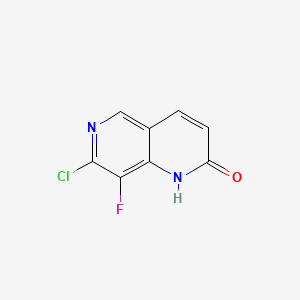
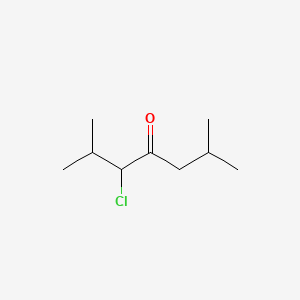
![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
